3-(2-Sulfanylidenepyrrolidin-1-yl)propanenitrile
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Overview
Description
3-(2-Sulfanylidenepyrrolidin-1-yl)propanenitrile is an organic compound with a unique structure that includes a pyrrolidine ring and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Sulfanylidenepyrrolidin-1-yl)propanenitrile typically involves the reaction of pyrrolidine derivatives with appropriate nitrile-containing reagents. One common method involves the reaction of pyrrolidine with bromoacetonitrile in the presence of a base . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Sulfanylidenepyrrolidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Sulfanylidenepyrrolidin-1-yl)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Sulfanylidenepyrrolidin-1-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, making the compound useful in drug design .
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic amine with similar structural features.
Propanenitrile: A nitrile compound with a simpler structure.
Sulfanylidenepyrrolidine: A compound with a similar sulfur-containing pyrrolidine ring.
Uniqueness: 3-(2-Sulfanylidenepyrrolidin-1-yl)propanenitrile is unique due to the combination of its nitrile group and sulfur-containing pyrrolidine ring. This combination provides distinct reactivity and potential for diverse applications compared to its simpler analogs .
Properties
IUPAC Name |
3-(2-sulfanylidenepyrrolidin-1-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c8-4-2-6-9-5-1-3-7(9)10/h1-3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDVIQROISHZGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=S)N(C1)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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